cis-2-Methyltetrahydrofuran-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-2-Methyltetrahydrofuran-3-carboxylic acid: is an organic compound with the molecular formula C6H10O3. It is a derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom. The compound is characterized by the presence of a carboxylic acid group at the third position and a methyl group at the second position in the tetrahydrofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Methyltetrahydrofuran-3-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as 2-methyl-3-buten-1-ol, followed by oxidation to introduce the carboxylic acid group. The reaction conditions typically involve the use of strong acids or bases as catalysts and may require elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of biomass-derived feedstocks. For example, the conversion of biomass to platform chemicals like 2-methyltetrahydrofuran can be achieved using metal-based catalysts. These catalysts facilitate the conversion of biomass-derived sugars into the desired product through a series of catalytic reactions .
Chemical Reactions Analysis
Types of Reactions: cis-2-Methyltetrahydrofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
cis-2-Methyltetrahydrofuran-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of metabolic pathways and enzyme reactions.
Industry: Used in the production of fine chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of cis-2-Methyltetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound may also participate in redox reactions, altering the redox state of biological molecules and affecting cellular processes .
Comparison with Similar Compounds
2-Methyl-3-tetrahydrofuranthiol: A sulfur-containing analog used in flavorings.
2-Methyltetrahydrofuran: A related compound used as a green solvent and fuel additive.
Uniqueness: cis-2-Methyltetrahydrofuran-3-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group on the tetrahydrofuran ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and pharmaceuticals .
Properties
Molecular Formula |
C6H10O3 |
---|---|
Molecular Weight |
130.14 g/mol |
IUPAC Name |
(2R,3R)-2-methyloxolane-3-carboxylic acid |
InChI |
InChI=1S/C6H10O3/c1-4-5(6(7)8)2-3-9-4/h4-5H,2-3H2,1H3,(H,7,8)/t4-,5-/m1/s1 |
InChI Key |
YXVATTQXDIZNEP-RFZPGFLSSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](CCO1)C(=O)O |
Canonical SMILES |
CC1C(CCO1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.